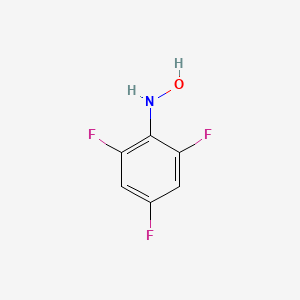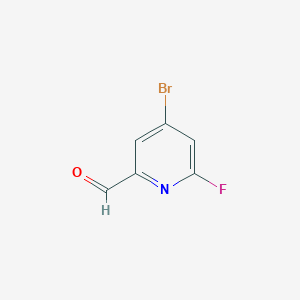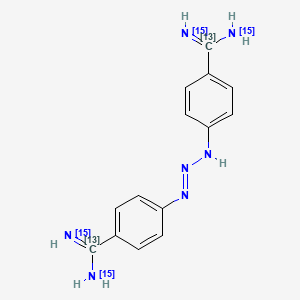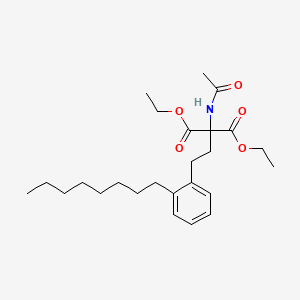![molecular formula C15H23ClO2Si B13440237 (2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one is a chemical compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a propanone structure with a 3-chlorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The tert-butyl(dimethyl)silyl group provides steric protection, while the chlorophenyl group can engage in various chemical interactions. These interactions can modulate biochemical pathways and influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-phenylpropan-1-one: Lacks the chlorophenyl group, resulting in different reactivity and applications.
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chlorophenyl)propan-1-one: Similar structure but with the chlorine atom in a different position, affecting its chemical behavior.
Propiedades
Fórmula molecular |
C15H23ClO2Si |
|---|---|
Peso molecular |
298.88 g/mol |
Nombre IUPAC |
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H23ClO2Si/c1-11(18-19(5,6)15(2,3)4)14(17)12-8-7-9-13(16)10-12/h7-11H,1-6H3/t11-/m1/s1 |
Clave InChI |
RKSCMYUDCHBRPT-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C(=O)C1=CC(=CC=C1)Cl)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C(=O)C1=CC(=CC=C1)Cl)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
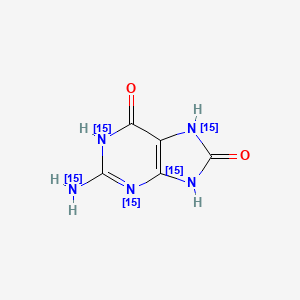

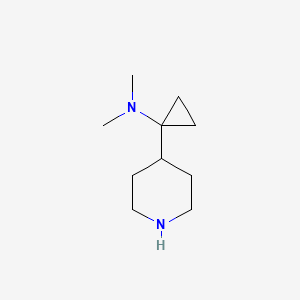

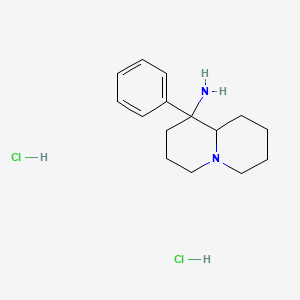
![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
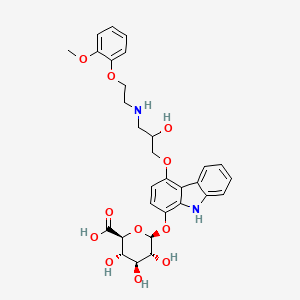
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
